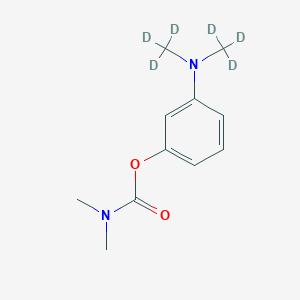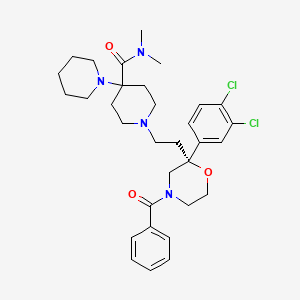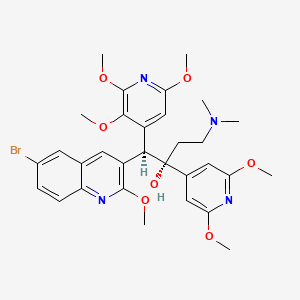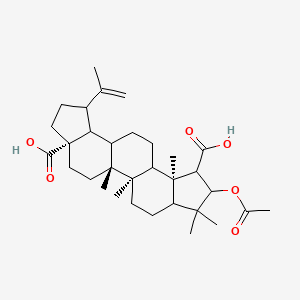
Emmolic acid, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceanothic acid acetate is an organic compound known for its unique aromatic properties. It is a colorless to slightly yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone . The compound is derived from ceanothic acid, which is a pentacyclic triterpenoid found in various plants, particularly those in the Rhamnaceae family .
准备方法
Synthetic Routes and Reaction Conditions: Ceanothic acid acetate can be synthesized by reacting ceanothic acid with acetic anhydride. The process involves placing ceanothic acid in a reactor and gradually adding acetic anhydride. The reaction is carried out at an appropriate temperature and for a specific duration until completion . The product is then purified through distillation to obtain pure ceanothic acid acetate.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Ceanothic acid acetate undergoes various chemical reactions, including esterification, reduction, and oxidation . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Esterification: Acetic anhydride is commonly used for esterification.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Oxidation: Oxidizing agents like potassium permanganate are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of ceanothic acid, which exhibit different biological activities .
科学研究应用
Ceanothic acid acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential biological activities.
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties.
Industry: Ceanothic acid acetate is used in the fragrance industry due to its unique aromatic properties.
作用机制
Ceanothic acid acetate exerts its effects primarily through the inhibition of acetylcholinesterase. The compound interacts with the peripheral anionic site of the enzyme, leading to competitive and reversible inhibition . This mechanism is crucial
属性
分子式 |
C32H48O6 |
|---|---|
分子量 |
528.7 g/mol |
IUPAC 名称 |
(1R,2R,5S,14R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19?,20?,21?,22?,23?,24?,25?,29-,30-,31+,32+/m1/s1 |
InChI 键 |
HMTHVBZILGKTGT-VXAUDZCMSA-N |
手性 SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



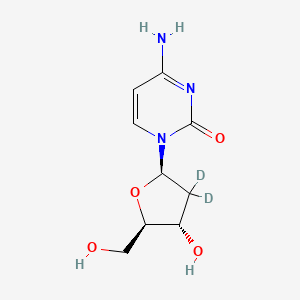

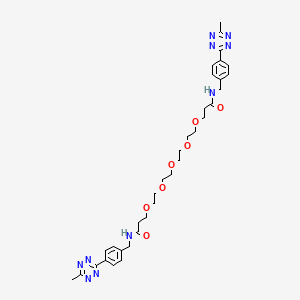
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

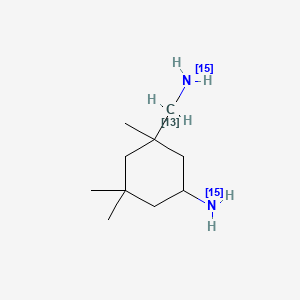

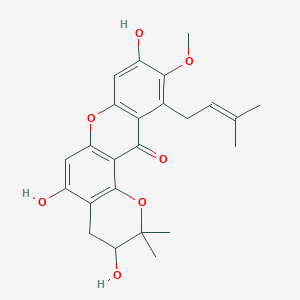
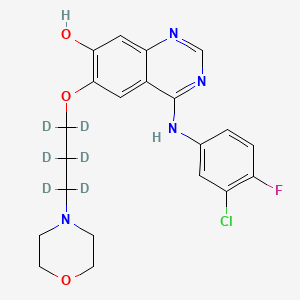
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
